N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide typically involves the reaction of 3-nitroimidazo[1,2-a]pyridine with benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . The compound’s ability to bind to these enzymes and block their activity is a key aspect of its anti-inflammatory effects .
Comparison with Similar Compounds
2-(N-cyclopropyl)amino-3-nitroimidazo[1,2-a]pyridine: Exhibits anti-inflammatory activity.
7-Methyl-3-nitroimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Uniqueness: N-Benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide stands out due to its unique combination of a benzyl group and a nitroimidazo[1,2-a]pyridine scaffold, which imparts distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
683810-05-1 |
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Molecular Formula |
C15H12N4O3 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
N-benzyl-3-nitroimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H12N4O3/c20-14(16-10-11-6-2-1-3-7-11)13-15(19(21)22)18-9-5-4-8-12(18)17-13/h1-9H,10H2,(H,16,20) |
InChI Key |
SSMDRGHGMORAET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N3C=CC=CC3=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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